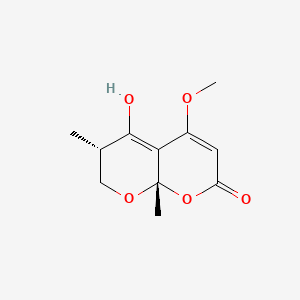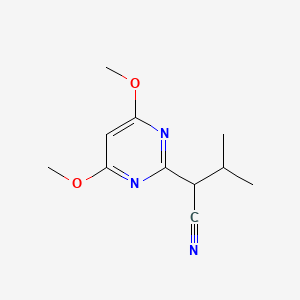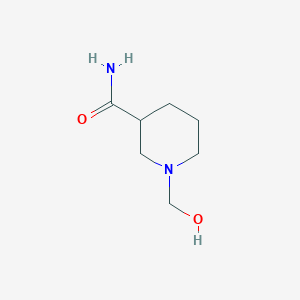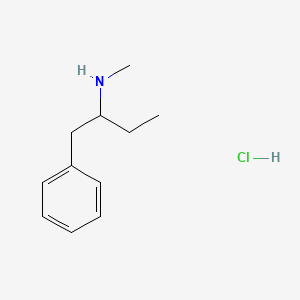
t-Hexyl peroxy isopropyl monocarbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
t-Hexyl peroxy isopropyl monocarbonate is an organic peroxide compound with the molecular formula C10H18O5 and a molecular weight of 218.247 g/mol . This compound is known for its applications in various chemical processes due to its reactive peroxide group.
Méthodes De Préparation
The synthesis of t-Hexyl peroxy isopropyl monocarbonate typically involves the reaction of t-hexyl hydroperoxide with isopropyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization .
Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Safety measures are crucial during the production process due to the reactive nature of organic peroxides .
Analyse Des Réactions Chimiques
t-Hexyl peroxy isopropyl monocarbonate undergoes various types of chemical reactions, including:
Oxidation: The peroxide group in this compound can participate in oxidation reactions, often acting as an oxidizing agent.
Reduction: Under certain conditions, the peroxide group can be reduced to form alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions where the peroxide group is replaced by other functional groups.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
t-Hexyl peroxy isopropyl monocarbonate has several applications in scientific research, including:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate free radicals.
Biology: The compound is studied for its potential effects on biological systems, particularly in oxidative stress research.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the context of its oxidative properties.
Mécanisme D'action
The mechanism of action of t-Hexyl peroxy isopropyl monocarbonate primarily involves the generation of free radicals through the homolytic cleavage of the peroxide bond. These free radicals can initiate various chemical reactions, including polymerization and oxidation processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
t-Hexyl peroxy isopropyl monocarbonate can be compared with other organic peroxides such as benzoyl peroxide and dicumyl peroxide. While all these compounds share the common feature of a peroxide group, this compound is unique due to its specific structure and reactivity. Similar compounds include:
Benzoyl peroxide: Commonly used in acne treatment and as a polymerization initiator.
Dicumyl peroxide: Used as a cross-linking agent in the production of rubber and plastics.
This compound stands out due to its specific applications in polymerization and its potential in biological and medical research.
Propriétés
Numéro CAS |
132929-84-1 |
|---|---|
Formule moléculaire |
C10H18O5 |
Poids moléculaire |
218.249 |
Nom IUPAC |
6-(2,2-dimethylpentyl)-6-methyl-1,2,3,5-tetraoxan-4-one |
InChI |
InChI=1S/C10H18O5/c1-5-6-9(2,3)7-10(4)12-8(11)13-15-14-10/h5-7H2,1-4H3 |
Clé InChI |
UIWRKSUOGIAAMQ-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C)CC1(OC(=O)OOO1)C |
Synonymes |
t-Hexyl peroxy isopropyl monocarbonate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{1-[(2,4-Difluorophenyl)amino]-1-oxo-2-butanyl}-3-methyl-N-phenylbutanamide](/img/structure/B593076.png)
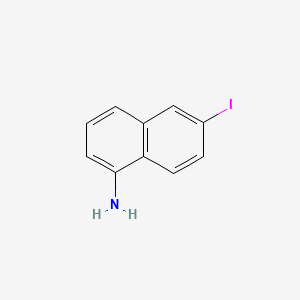
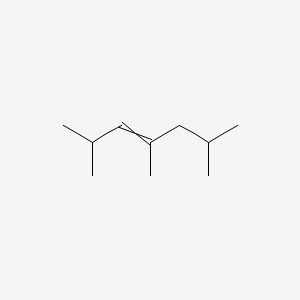
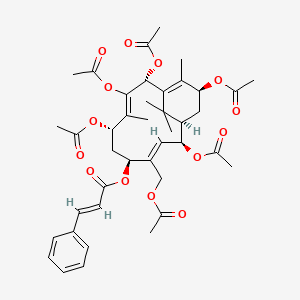
![8-[4-(4-Fluorophenyl)-4,4-(ethylendioxy)butyl]-3-[2'-(2,4,6-trimethylphenylsulfonyloxyethyl)]-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B593082.png)

